2-(Dibromomethyl)-4H-1-benzopyran-4-one
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Overview
Description
2-(Dibromomethyl)-4H-chromen-4-one is an organic compound belonging to the class of chromones Chromones are known for their diverse biological activities and are often used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(dibromomethyl)-4H-chromen-4-one typically involves the bromination of a suitable precursor. One common method is the bromination of 2-methyl-4H-chromen-4-one using bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of 2-(dibromomethyl)-4H-chromen-4-one may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, ensuring high yield and purity of the final product. The use of environmentally friendly brominating agents and catalysts is also considered to minimize the environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Dibromomethyl)-4H-chromen-4-one undergoes various chemical reactions, including:
Substitution Reactions: The dibromomethyl group can be substituted with nucleophiles such as hydroxide ions, leading to the formation of hydroxyl derivatives.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or aldehydes.
Reduction Reactions: Reduction of the dibromomethyl group can yield methyl or methylene derivatives.
Common Reagents and Conditions
Substitution: Sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Major Products Formed
Substitution: Hydroxyl derivatives.
Oxidation: Carboxylic acids or aldehydes.
Reduction: Methyl or methylene derivatives.
Scientific Research Applications
2-(Dibromomethyl)-4H-chromen-4-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(dibromomethyl)-4H-chromen-4-one involves its interaction with biological targets such as enzymes and receptors. The dibromomethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The chromone core may also interact with various molecular pathways, contributing to its biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-(Bromomethyl)-4H-chromen-4-one
- 2-(Chloromethyl)-4H-chromen-4-one
- 2-(Iodomethyl)-4H-chromen-4-one
Uniqueness
2-(Dibromomethyl)-4H-chromen-4-one is unique due to the presence of two bromine atoms in the dibromomethyl group, which enhances its reactivity and potential biological activities compared to its mono-brominated or other halogenated analogs. This increased reactivity makes it a valuable compound for various synthetic and research applications.
Properties
CAS No. |
880517-84-0 |
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Molecular Formula |
C10H6Br2O2 |
Molecular Weight |
317.96 g/mol |
IUPAC Name |
2-(dibromomethyl)chromen-4-one |
InChI |
InChI=1S/C10H6Br2O2/c11-10(12)9-5-7(13)6-3-1-2-4-8(6)14-9/h1-5,10H |
InChI Key |
IVZPTFZKBYZJFR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(Br)Br |
Origin of Product |
United States |
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